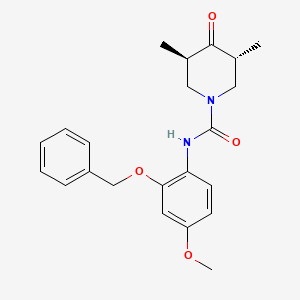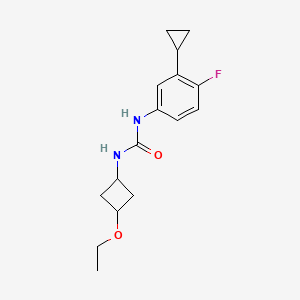![molecular formula C16H20N2O4 B7341006 4-[(1R,2R)-2-(4-methoxyphenyl)cyclopropanecarbonyl]morpholine-2-carboxamide](/img/structure/B7341006.png)
4-[(1R,2R)-2-(4-methoxyphenyl)cyclopropanecarbonyl]morpholine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1R,2R)-2-(4-methoxyphenyl)cyclopropanecarbonyl]morpholine-2-carboxamide, also known as MK-8718, is a novel small molecule that has been developed as a potential treatment for various diseases. This compound belongs to the class of cyclopropane-containing carboxamide derivatives and has shown promising results in preclinical studies.
Wirkmechanismus
4-[(1R,2R)-2-(4-methoxyphenyl)cyclopropanecarbonyl]morpholine-2-carboxamide exerts its pharmacological effects by selectively inhibiting the activity of a key enzyme called histone deacetylase 6 (HDAC6). HDAC6 is involved in the regulation of various cellular processes, including gene expression, protein degradation, and cytoskeleton dynamics. By inhibiting HDAC6, this compound can modulate these processes and affect various cellular functions.
Biochemical and Physiological Effects:
This compound has been shown to affect various biochemical and physiological processes in cells and tissues. For example, the compound can induce cell cycle arrest and apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines in immune cells, and enhance the synaptic plasticity and memory formation in neurons.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(1R,2R)-2-(4-methoxyphenyl)cyclopropanecarbonyl]morpholine-2-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and water solubility. The compound can be easily synthesized and purified, and its pharmacological effects can be easily measured using various assays. However, the limitations of this compound include its potential toxicity and off-target effects, which need to be carefully evaluated in future studies.
Zukünftige Richtungen
4-[(1R,2R)-2-(4-methoxyphenyl)cyclopropanecarbonyl]morpholine-2-carboxamide has great potential for further development as a therapeutic agent in various diseases. Some of the future directions for research on this compound include:
1. Evaluation of its efficacy and safety in clinical trials for cancer, inflammation, and neurological disorders.
2. Investigation of its pharmacokinetics and pharmacodynamics in vivo, including its distribution, metabolism, and excretion.
3. Identification of its molecular targets and downstream signaling pathways in cells and tissues.
4. Development of novel formulations and delivery methods for improved bioavailability and efficacy.
5. Exploration of its potential synergistic effects with other drugs or therapies.
In conclusion, this compound is a promising small molecule with potential therapeutic applications in various diseases. Its selective inhibition of HDAC6 and modulation of various cellular processes make it an attractive target for further research and development. However, further studies are needed to fully understand its pharmacological effects and optimize its clinical use.
Synthesemethoden
The synthesis of 4-[(1R,2R)-2-(4-methoxyphenyl)cyclopropanecarbonyl]morpholine-2-carboxamide involves a multi-step process that starts with the reaction of 4-methoxyphenylacetic acid with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with (1R,2R)-cyclopropanediamine to obtain the cyclopropane-containing carboxamide intermediate. Finally, the intermediate is treated with morpholine and triethylamine to yield this compound.
Wissenschaftliche Forschungsanwendungen
4-[(1R,2R)-2-(4-methoxyphenyl)cyclopropanecarbonyl]morpholine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has shown promising results in preclinical studies, including inhibition of tumor growth, reduction of inflammation, and improvement of cognitive function.
Eigenschaften
IUPAC Name |
4-[(1R,2R)-2-(4-methoxyphenyl)cyclopropanecarbonyl]morpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-21-11-4-2-10(3-5-11)12-8-13(12)16(20)18-6-7-22-14(9-18)15(17)19/h2-5,12-14H,6-9H2,1H3,(H2,17,19)/t12-,13+,14?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLGNLMVJYYNTF-WLDKUNSKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC2C(=O)N3CCOC(C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)N3CCOC(C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2R,3R)-N-[5-(cyclopropylcarbamoyl)-2-methylphenyl]-3-phenyl-1,4-dioxane-2-carboxamide](/img/structure/B7340925.png)
![1-(1-cyclohexyl-4-methylpyrazol-3-yl)-3-[(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-yl]urea](/img/structure/B7340929.png)
![(1R,2R)-N-[(4-cyanophenyl)methyl]-2-(2-methylphenyl)-N-(2,2,2-trifluoroethyl)cyclopropane-1-carboxamide](/img/structure/B7340939.png)
![3-[2-(dimethylamino)-2-oxoethyl]-N-[(1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-yl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B7340944.png)

![(3S,4S)-N-[(1-ethylsulfanylcyclopropyl)methyl]-3-(hydroxymethyl)-4-phenylpiperidine-1-carboxamide](/img/structure/B7340954.png)

![1-[2-(cyclopropylmethyl)pyrimidin-5-yl]-3-[(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-yl]urea](/img/structure/B7340961.png)
![1-[2-(cyclopropylmethyl)pyrimidin-5-yl]-3-[[(2S,4R)-4-phenyloxolan-2-yl]methyl]urea](/img/structure/B7340969.png)
![(1R,5S)-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]-3-oxabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7340977.png)
![1-[2-(1,1-difluoroethyl)phenyl]-3-[(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-yl]urea](/img/structure/B7341000.png)
![[(1R,2R)-2-(3,4-dimethylphenyl)cyclopropyl]-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7341013.png)
![1-[3-(dimethylamino)-6-methylpyridazin-4-yl]-3-[[(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methyl]urea](/img/structure/B7341022.png)
![1-[4-[(1R,2R)-2-(4-methoxyphenyl)cyclopropanecarbonyl]piperazin-1-yl]-2-(tetrazol-1-yl)ethanone](/img/structure/B7341041.png)
